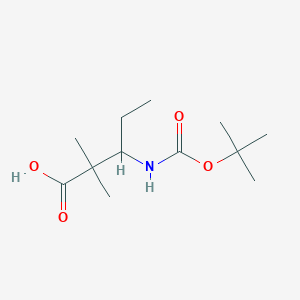

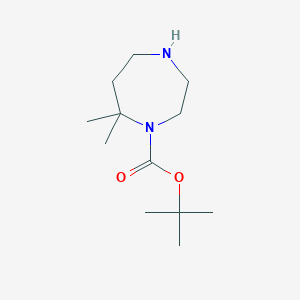

N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is also known as N-Boc-β-ethyl-α,α-dimethyl-β-alanine or simply Boc-β-ethyl-α,α-dimethyl-β-alanine. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and methanol.

Scientific Research Applications

- The N-Boc group serves as a protective moiety for amino groups during peptide synthesis. By selectively blocking the amine functionality, it prevents unwanted side reactions and ensures controlled coupling of amino acids. Researchers commonly use Boc-protected amino acids in solid-phase peptide synthesis (SPPS) .

- Primary amines can accommodate two Boc groups, resulting in dual protection. This strategy is valuable for designing multifunctional molecules. Researchers have explored the synthesis, properties, and applications of compounds containing one or two Boc groups .

- A green and efficient approach involves N-Boc protection of structurally diverse amines under ultrasound irradiation. This method offers excellent isolated yields, short reaction times, and mild conditions. It avoids toxic reagents and auxiliary substances .

- Researchers have successfully employed urea-choline chloride deep eutectic solvent (DES) for N-Boc protection. DES is environmentally benign and cost-effective. This sustainable method provides excellent yields while minimizing environmental impact .

- The N-Boc group exhibits remarkable stability during catalytic hydrogenolysis. This property makes it useful for protecting amines in synthetic routes that involve hydrogenation steps. Researchers appreciate its resistance to basic and nucleophilic conditions .

- Ionic liquids, such as 1-methylimidazolium tetrafluoroborate and 1,1,3,3-tetramethylguanidine acetate, have been employed for N-Boc protection. These eco-friendly solvents enhance the sustainability of the process .

Peptide Synthesis and Protection

Dual Protection of Amino Functions

Green Chemistry: Ultrasound-Assisted N-Boc Protection

Chemoselective N-Boc Protection in Deep Eutectic Solvents (DES)

Stable N-Boc Group for Catalytic Hydrogenolysis

Ionic Liquid-Mediated N-Boc Protection

properties

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(12(5,6)9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRMQQOUFDQKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)-4-pyrimidinol](/img/structure/B2458062.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)

![2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2458070.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2458076.png)